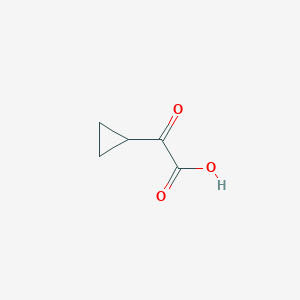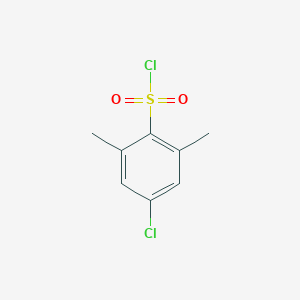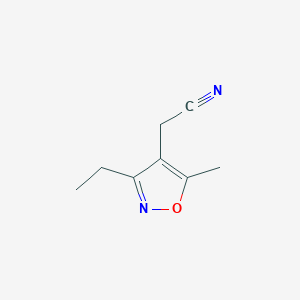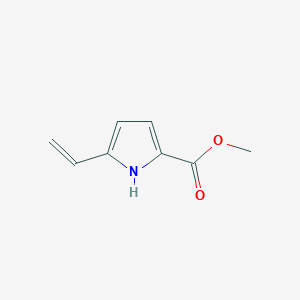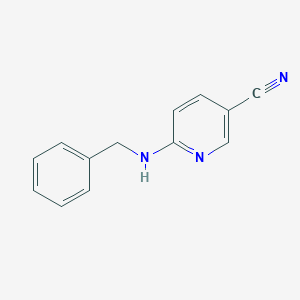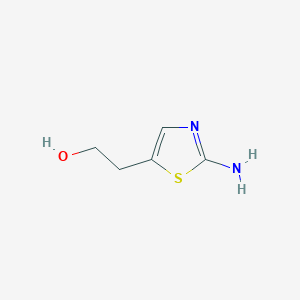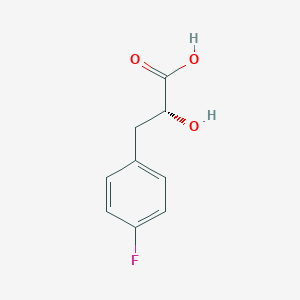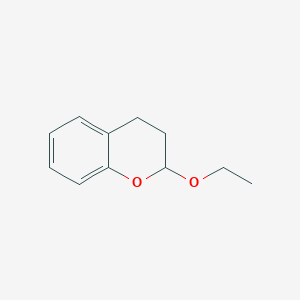
2-Ethoxychroman
Vue d'ensemble
Description
2-Ethoxychroman is a chemical compound with the molecular formula C11H14O2 . It contains 27 atoms in total, including 14 Hydrogen atoms, 11 Carbon atoms, and 2 Oxygen atoms . It also contains 28 bonds, including 14 non-Hydrogen bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 aliphatic ether, and 1 aromatic ether .
Molecular Structure Analysis
As mentioned earlier, 2-Ethoxychroman has a complex structure with multiple bonds and rings . It contains 2 six-membered rings and 1 ten-membered ring. It also has 1 aliphatic ether and 1 aromatic ether . The detailed molecular structure would require more specific information or advanced analytical techniques to elucidate.
Applications De Recherche Scientifique
Fluorescent Dyes and Molecular Sensors
- 2-Ethoxychroman derivatives, such as 3-hydroxychromones (3HCs), are fluorescent dyes responsive to solvent perturbations, exhibiting shifts and changes in emission spectra. These compounds are significant in the development of molecular sensors. Changes in their structure, like substituting 2-phenyl for 2-(2-benzo[b]furanyl), can dramatically alter their excited state intramolecular proton transfer (ESIPT) behavior, enhancing their application in two-band fluorescent sensors (Klymchenko et al., 2003).
Synthesis of Substituted Chromans
- 2-Ethoxychroman is used in novel synthetic routes for creating substituted chromans. For example, 2-(2-Methoxyethoxy)-toluene and 2-(2-dimethylaminoethoxy)-toluene, when lithiated, lead to new syntheses of 2-ethylchroman, demonstrating the compound's utility in organic synthesis (Wilkinson et al., 2008).
Organic Chemistry Research
- In organic chemistry, 2-Ethoxychroman is involved in reactions leading to various molecular structures. For instance, the synthesis of 5-methoxychroman-3-one from 2′-hydroxy-6′-methoxyphenylacetic acid ethyl ester, involving organocopper complex formation, indicates its role in complex organic reactions (Velkov et al., 1997).
Chromone Derivatives in Natural Products
- New 2-(2-Phenylethyl) chromones, derivatives of 2-Ethoxychroman, were isolated from Bothriochloa ischaemum, a plant species. These compounds, characterized by spectroscopic analysis, highlight the role of 2-Ethoxychroman derivatives in the study of natural products (Wang et al., 2001).
Catalysts and Inhibitors in Biochemistry
- Certain derivatives of 2-Ethoxychroman, like 2-Ethoxyethaneseleninic acid, have been utilized to synthesize compounds with significant biochemical applications. For instance, a family of 5-uridinyl derivatives of this compound showed submicromolar inhibition of human and malarial orotate phosphoribosyltransferase, underscoring its potential in medicinal chemistry (Abdo et al., 2010).
Safety And Hazards
According to a safety data sheet, 2-Ethoxychroman is classified as having acute toxicity when ingested (Category 4, H302), causes skin irritation (Category 2, H315), causes serious eye irritation (Category 2A, H319), and may cause respiratory irritation (Category 3, H335) . It’s advised to use personal protective equipment, avoid dust formation, and ensure adequate ventilation when handling this compound .
Propriétés
IUPAC Name |
2-ethoxy-3,4-dihydro-2H-chromene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-2-12-11-8-7-9-5-3-4-6-10(9)13-11/h3-6,11H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPALXIFLOLAXEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CCC2=CC=CC=C2O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90559350 | |
| Record name | 2-Ethoxy-3,4-dihydro-2H-1-benzopyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90559350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxychroman | |
CAS RN |
10419-35-9 | |
| Record name | 2-Ethoxy-3,4-dihydro-2H-1-benzopyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90559350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



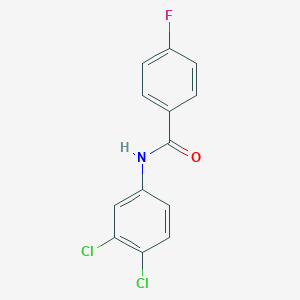
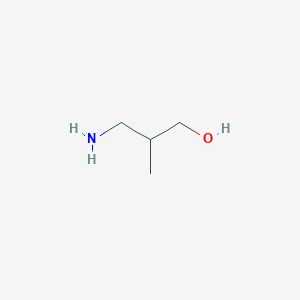
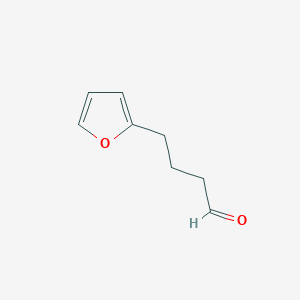
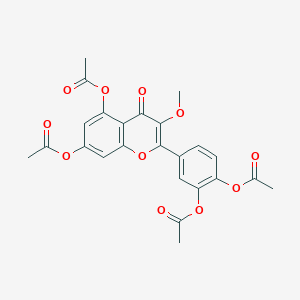
![2-Bromo-3-[(3,4-Methylenedioxy)phenyl]-1-propene](/img/structure/B174795.png)
